molecular formula C17H13ClO3 B2537623 7-(benzyloxy)-6-chloro-4-methyl-2H-chromen-2-one CAS No. 304880-89-5

7-(benzyloxy)-6-chloro-4-methyl-2H-chromen-2-one

Cat. No. B2537623
CAS RN: 304880-89-5
M. Wt: 300.74
InChI Key: NZTULLANRUVUNR-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-6-chloro-4-methyl-2H-chromen-2-one is a chemical compound that belongs to the class of coumarins. It has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-6-chloro-4-methyl-2H-chromen-2-one involves the inhibition of various cellular pathways. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway. Additionally, it has been found to scavenge free radicals and protect cells from oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(benzyloxy)-6-chloro-4-methyl-2H-chromen-2-one have been extensively studied. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, it has been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to scavenge free radicals and protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(benzyloxy)-6-chloro-4-methyl-2H-chromen-2-one in lab experiments include its high yield of synthesis, low cost, and potential applications in the field of medicine. However, its limitations include its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 7-(benzyloxy)-6-chloro-4-methyl-2H-chromen-2-one. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Moreover, its potential applications in the treatment of other diseases, such as diabetes and neurodegenerative disorders, should be explored. Additionally, the development of more efficient synthesis methods and analogs with improved pharmacokinetics and bioavailability is warranted.
Conclusion:
In conclusion, 7-(benzyloxy)-6-chloro-4-methyl-2H-chromen-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is warranted to fully elucidate its potential applications in the field of medicine.

Synthesis Methods

The synthesis of 7-(benzyloxy)-6-chloro-4-methyl-2H-chromen-2-one involves the reaction of 6-chloro-4-methylcoumarin with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions for several hours, and the product is obtained in high yield after purification.

Scientific Research Applications

7-(Benzyloxy)-6-chloro-4-methyl-2H-chromen-2-one has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. Moreover, it has been found to possess antifungal and antibacterial activities.

properties

IUPAC Name

6-chloro-4-methyl-7-phenylmethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO3/c1-11-7-17(19)21-15-9-16(14(18)8-13(11)15)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTULLANRUVUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(benzyloxy)-6-chloro-4-methyl-2H-chromen-2-one

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